molecular formula C16H24O B6323933 4'-Hexyl-2-methylpropiophenone CAS No. 2173091-59-1

4'-Hexyl-2-methylpropiophenone

Cat. No.: B6323933
CAS No.: 2173091-59-1
M. Wt: 232.36 g/mol
InChI Key: ZCOWXOGZIMDWFZ-UHFFFAOYSA-N
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Description

For transparency, this article will address the compounds available in the evidence and highlight critical distinctions from hypothetical analogs like 4'-Hexyl-2-methylpropiophenone.

Properties

IUPAC Name

1-(4-hexylphenyl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-4-5-6-7-8-14-9-11-15(12-10-14)16(17)13(2)3/h9-13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOWXOGZIMDWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hexyl-2-methylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-hexylacetophenone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity.

Industrial Production Methods: Industrial production of 4’-Hexyl-2-methylpropiophenone often involves large-scale batch reactors equipped with temperature control systems and reflux condensers. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistent production of the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 4’-Hexyl-2-methylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous solvents.

    Substitution: Halogens (Cl2, Br2), Lewis acids (AlCl3).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4’-Hexyl-2-methylpropiophenone has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4’-Hexyl-2-methylpropiophenone involves its interaction with specific molecular targets and pathways. The compound’s ketone group is highly reactive, allowing it to participate in various biochemical reactions. It can interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds from the Evidence

4'-Hydroxy-2'-methylacetophenone

  • Synonyms: 4-Hydroxy-2-methylacetophenone, 1-(4-Hydroxy-2-methylphenyl)ethanone .
  • Molecular Formula: C9H10O2.
  • Key Properties: Contains a hydroxyl (-OH) group at the para position and a methyl (-CH3) group at the ortho position on the acetophenone backbone. Applications: Intermediate in pharmaceutical synthesis (e.g., analgesics, antipyretics) and organic dye production.

3-(4-Methoxyphenyl)-2'-methylpropiophenone

  • CAS No.: 898775-46-7 .
  • Molecular Formula: C17H18O2.
  • Key Properties: Features a methoxy (-OCH3) group on the phenyl ring and a methyl group on the propiophenone structure. Synthesis: High-yield routes via Friedel-Crafts acylation under Lewis acid catalysis (e.g., AlCl3) .

Hypothetical Comparison with 4'-Hexyl-2-methylpropiophenone

Structural Differences

Property This compound (Hypothetical) 4'-Hydroxy-2'-methylacetophenone 3-(4-Methoxyphenyl)-2'-methylpropiophenone
Substituent at 4' Hexyl (-C6H13) Hydroxyl (-OH) Methoxy (-OCH3)
Carbon Chain Propiophenone backbone Acetophenone backbone Propiophenone backbone
Molecular Weight ~250–270 (estimated) 150.18 254.33

Physicochemical and Functional Contrasts

Solubility: The hexyl chain in this compound would enhance lipophilicity compared to the polar hydroxyl/methoxy groups in the analogs . Hydroxyl-containing analogs (e.g., 4'-Hydroxy-2'-methylacetophenone) exhibit higher water solubility due to hydrogen bonding .

Reactivity:

  • Hydroxyl and methoxy groups participate in electrophilic substitution (e.g., sulfonation, nitration), whereas the hexyl group is inert in such reactions .
  • Hexyl chains may stabilize the compound against oxidative degradation compared to electron-donating substituents like -OH or -OCH3.

Applications:

  • Hydroxyl/Methoxy Analogs: Used in drug synthesis (e.g., paracetamol derivatives) or agrochemicals .
  • Hexyl Variant: Hypothetically suited for hydrophobic applications (e.g., polymer plasticizers, surfactants).

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